2-[(2-amino-1,3-thiazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione
Description
Structural Hybridization in Modern Medicinal Chemistry: Thiazole-Isoindole-1,3-Dione Conjugates
The rational design of 2-[(2-amino-1,3-thiazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione embodies the principle of pharmacophore hybridization, where distinct bioactive motifs are covalently linked to synergize their therapeutic effects. The thiazole moiety contributes a nitrogen-sulfur heterocycle known for its electron-rich properties, enabling π-π stacking interactions with aromatic residues in enzyme active sites. Concurrently, the isoindole-1,3-dione system introduces a planar, electron-deficient aromatic ring that enhances binding affinity through hydrophobic contacts and hydrogen bonding.
Table 1: Key Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉N₃O₂S |
| Molecular Weight | 259.29 g/mol |
| IUPAC Name | 2-((2-Aminothiazol-4-yl)methyl)isoindoline-1,3-dione |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 113 Ų |
This structural synergy is evidenced in hybrid molecules like the trimethoxybenzene-thiazolidinedione-thiazole conjugates, where multiple pharmacophores collectively inhibit topoisomerases I/II and induce apoptosis in breast cancer cells. Similarly, the isoindole-1,3-dione-thiazole hybrid’s ability to simultaneously target tubulin polymerization and cyclooxygenase-2 (COX-2) underscores its multifunctional potential.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-amino-1,3-thiazol-4-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c13-12-14-7(6-18-12)5-15-10(16)8-3-1-2-4-9(8)11(15)17/h1-4,6H,5H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPGGDKQGRZEHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CSC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-[(2-amino-1,3-thiazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione is the enzyme UDP-N-acetylmuramate/L-alanine ligase. This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls.
Mode of Action
The compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, through protein-ligand interactions. The binding affinity of the compound to the enzyme is influenced by the presence of a hydroxyl group substituted on the benzene ring. The compound acts as an antagonist against the target enzyme.
Biochemical Pathways
The compound affects the peptidoglycan biosynthesis pathway by inhibiting the activity of the enzyme UDP-N-acetylmuramate/L-alanine ligase. This inhibition disrupts the formation of bacterial cell walls, leading to the bactericidal effect.
Pharmacokinetics
The compound’s effectiveness against multi-drug resistant bacterial strains suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties.
Result of Action
The compound exhibits significant antibacterial and antifungal potential. It shows inhibitory potential against gram-positive Staphylococcus epidermidis and Staphylococcus aureus, and gram-negative Pseudomonas aeruginosa and Escherichia coli. It also exhibits antifungal potential against Candida glabrata and Candida albicans.
Biological Activity
The compound 2-[(2-amino-1,3-thiazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione , with CAS number 91494-10-9, has garnered attention in recent years due to its diverse biological activities. This article delves into its pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a thiazole moiety linked to an isoindole structure, which is significant for its biological activity.
Chemical Structure
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole-containing compounds. The compound has been tested against various cancer cell lines, demonstrating promising results.
Case Study: Antitumor Efficacy
A study reported that derivatives of the thiazole moiety exhibited significant cytotoxic effects on human glioblastoma U251 cells, with IC50 values less than that of the reference drug doxorubicin. The structure-activity relationship (SAR) indicated that modifications on the phenyl ring enhance activity, particularly when electron-donating groups are present .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Thiazole derivatives have shown effectiveness against a range of microbial species.
In a separate investigation, various thiazole derivatives were synthesized and tested against bacterial strains, revealing good to moderate efficacy, particularly against Gram-positive bacteria .
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives are notable. The compound has been part of a series of studies focusing on its potential to prevent seizures.
Summary of Findings
A study demonstrated that certain thiazole-integrated compounds exhibited strong anticonvulsant properties in animal models. The SAR analysis indicated that structural modifications significantly influenced their efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
- 5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (Compound 5, ) Structural Difference: Replaces the isoindole-dione with a triazole-thiol group. However, reduced aromaticity compared to isoindole-dione may decrease π-π stacking interactions in biological systems. Synthesis: Derived from hydrazide intermediates via cyclization, contrasting with the target compound’s synthesis through amide coupling or alkylation .
- 2-((3-Oxo-1,3-dihydro-2-benzofuran-5-yl)methyl)-1H-isoindole-1,3(2H)-dione () Structural Difference: Incorporates a benzofuran ring fused to the isoindole-dione. Impact: The benzofuran’s electron-rich oxygen atom enhances solubility in polar solvents, as evidenced by its crystal structure stabilized via C–H···O interactions. This contrasts with the target compound’s reliance on thiazole-amino interactions for stability .
Substituent Variations
- 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1H-isoindole-1,3(2H)-dione () Structural Difference: Chloromethyl substitution on the thiazole ring.
- 2-(3-Amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione () Structural Difference: Features a chloro-hydroxybenzyl group instead of the thiazole-methyl moiety. Impact: The phenolic hydroxyl group introduces hydrogen-bond donor capacity, enhancing binding to metalloenzymes. This contrasts with the target compound’s reliance on the thiazole-amino group for interactions .
Physicochemical and Spectroscopic Comparisons
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what key reaction conditions are required?
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. Key steps involve coupling the thiazole amine with the isoindole-dione moiety under reflux conditions. For example:
- Method A : Reacting 2-hydroxy-1H-isoindole-1,3(2H)-dione with a thiazole-containing amine in ethanol under reflux for 1 hour, yielding 72% after slow evaporation crystallization .
- Method B : Using acetic acid as a solvent with sodium acetate as a catalyst, followed by recrystallization from DMF/acetic acid to enhance purity .
| Method | Solvent | Catalyst | Reaction Time | Yield |
|---|---|---|---|---|
| A | Ethanol | None | 1 hour | 72% |
| B | Acetic acid | Sodium acetate | 3–5 hours | Not specified |
Advanced: How can researchers optimize crystallization efficiency when purifying this compound?
Answer:
Low crystallization efficiency often stems from solvent polarity mismatches or impurities. Strategies include:
- Solvent Selection : Use mixed solvents (e.g., ethanol/water or DMF/acetic acid) to adjust polarity gradually .
- Slow Evaporation : Crystallize via slow solvent evaporation at controlled temperatures (e.g., 4°C) to promote lattice formation .
- Seeding : Introduce pre-formed crystal seeds to guide nucleation .
Basic: Which spectroscopic methods confirm the compound’s structure, and what key features should be analyzed?
Answer:
Critical techniques and their diagnostic features:
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching of isoindole-dione) and ~3300 cm⁻¹ (N-H stretching of thiazole amine) .
- NMR :
- X-ray Crystallography : Confirms spatial arrangement and bond lengths (e.g., O—H distance adjusted to 0.82 Å in related structures) .
Advanced: How should researchers resolve discrepancies between computational predictions and experimental spectral data?
Answer:
Validate Computational Models : Re-optimize geometry using higher-level theories (e.g., DFT-B3LYP/6-311+G(d,p)) .
Cross-Validation : Compare with multiple experimental techniques (e.g., X-ray for bond lengths, NMR for proton environments) .
Isotopic Labeling : Use deuterated analogs to assign ambiguous peaks in NMR .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- PPE : Wear nitrile gloves, lab coats, and safety goggles .
- Storage : Keep in airtight containers away from heat/sparks; store at 2–8°C for long-term stability .
Advanced: How can the reactivity of the thiazole and isoindole moieties be leveraged for derivatization?
Answer:
- Thiazole Amine : React with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides .
- Isoindole-dione : Participate in nucleophilic aromatic substitution (e.g., with alkyl halides) at the methylene position .
- Cross-Coupling : Use Suzuki-Miyaura reactions to functionalize the thiazole ring .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation .
- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the dione ring .
Advanced: How can researchers design experiments to assess stability under varying pH and temperature?
Answer:
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours .
- Analytical Monitoring : Use HPLC to track degradation products and quantify remaining parent compound .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models .
Basic: What analytical techniques are used to assess purity, and what thresholds are acceptable?
Answer:
- HPLC : Purity ≥95% with a single dominant peak (retention time ~8–10 min, C18 column) .
- Melting Point : Sharp range (e.g., 155–158°C) indicates homogeneity .
Advanced: How can researchers address low yields in large-scale syntheses?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
